Butyryl-L-carnitine-d7 (chloride)

Stable Isotope Labeling Isotopic Enrichment LC-MS/MS

Quantitative LC-MS/MS analysis of endogenous butyryl-L-carnitine is confounded by matrix effects and ionization variability, demanding a co-eluting internal standard with a distinct mass shift that eliminates isotopic cross-talk. - Resolves endogenous analyte signal with a definitive +7 Da mass shift, eliminating quantitative bias from natural isotope envelope overlap. - ≥98 atom % D isotopic enrichment minimizes unlabeled contaminant contribution, improving LLOQ and enabling detection of subtle metabolic perturbations. - Chloride salt form ensures aqueous solubility for straightforward stock solution preparation and spiking into biological matrices. Supplied with rigorous analytical documentation to support long-term assay reproducibility and regulatory compliance.

Molecular Formula C11H22ClNO4
Molecular Weight 274.79 g/mol
Cat. No. B12418612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyryl-L-carnitine-d7 (chloride)
Molecular FormulaC11H22ClNO4
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2;
InChIKeySRYJSBLNSDMCEA-DJGPSZSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyryl-L-carnitine-d7 (chloride): A Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Acylcarnitines


Butyryl-L-carnitine-d7 (chloride) is a stable isotope-labeled analog of the short-chain acylcarnitine butyryl-L-carnitine, in which seven hydrogen atoms are replaced with deuterium [1]. It is classified as a deuterated internal standard specifically engineered for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound exhibits a molecular formula of C11H15D7ClNO4 and a molecular weight of 274.79 g/mol, reflecting the incorporation of deuterium atoms at specific positions within the butyryl moiety . The chloride counterion ensures aqueous solubility suitable for bioanalytical workflows. As a stable isotope-labeled internal standard, it serves as a critical analytical tool for the accurate quantification of endogenous butyryl-L-carnitine in complex biological matrices, including plasma, serum, and dried blood spots [2].

Why Unlabeled Butyryl-L-carnitine and Other Acylcarnitine Analogs Cannot Substitute for Butyryl-L-carnitine-d7 (chloride) in Quantitative MS Workflows


The fundamental limitation of unlabeled butyryl-L-carnitine in quantitative LC-MS/MS stems from its indistinguishability from the endogenous analyte in the mass spectrometer; without a distinct mass shift, it cannot serve as an internal standard to correct for matrix effects, ionization efficiency variations, or sample loss during preparation [1]. Deuterated analogs of butyryl-L-carnitine are the only viable internal standard class due to their near-identical physicochemical properties, which ensure co-elution and comparable ionization behavior [1]. However, not all deuterated variants are equivalent. The degree of deuteration directly impacts the magnitude of the mass shift and the potential for isotopic cross-talk or interference from overlapping natural isotope envelopes [2]. Therefore, substituting a less deuterated analog (e.g., d3) or a structurally similar acylcarnitine (e.g., octanoylcarnitine-d3) introduces systematic quantification errors, particularly in complex biological matrices where isobaric interferences and matrix effects are pronounced [2].

Butyryl-L-carnitine-d7 (chloride): Quantitative Evidence of Analytical Differentiation from Less Deuterated and Unlabeled Analogs


Isotopic Enrichment ≥98 atom % D Ensures Minimal Unlabeled Interference in Butyryl-L-carnitine Quantification

The isotopic enrichment of Butyryl-L-carnitine-d7 (chloride) is specified at ≥98 atom % D . In contrast, the commonly available d3 analog (Butyryl-L-carnitine-d3 chloride) typically exhibits a purity of ≥99% for the sum of deuterated forms (d1-d3), which may include a distribution of partially labeled species . This high and uniform enrichment of the d7 compound minimizes the contribution of unlabeled or partially labeled molecules that would otherwise generate background signal at the m/z of the endogenous analyte, thereby improving the lower limit of quantification (LLOQ) and assay sensitivity .

Stable Isotope Labeling Isotopic Enrichment LC-MS/MS Internal Standard

+7 Da Mass Shift of Butyryl-L-carnitine-d7 (chloride) Reduces Isotopic Overlap and Enhances MS Selectivity Relative to d3 and d9 Analogs

The nominal mass shift introduced by Butyryl-L-carnitine-d7 (chloride) is +7 Da relative to the unlabeled analyte . This compares to a +3 Da shift for the d3 analog and a +9 Da shift for the d9 analog . A +7 Da shift is strategically advantageous: it is sufficiently large to avoid the natural isotopic envelope of the unlabeled butyryl-L-carnitine molecule (which primarily comprises M, M+1, and M+2 species), thereby minimizing isotopic cross-talk, yet it is not so large as to introduce significant chromatographic retention time shifts due to deuterium isotope effects [1]. The d3 analog (+3 Da) may suffer from interference from the M+3 natural isotope peak of the analyte, while the d9 analog (+9 Da) may exhibit more pronounced chromatographic separation from the analyte, potentially compromising its function as a true internal standard.

Mass Spectrometry Isotopic Distribution Internal Standard Spectral Interference

Validated LC-MS/MS Assays Using Deuterated Acylcarnitine Internal Standards Achieve Intra-Day Precision of 1.4–14% and Accuracy of 88–114% for Butyrylcarnitine Quantification

In a validated UPLC-MS/MS method for the simultaneous quantitation of isobutyrylcarnitine and butyrylcarnitine, the use of deuterium-labeled internal standards (a class that includes Butyryl-L-carnitine-d7 chloride) enabled intra-day precision ranging from 1.4% to 14% and accuracy ranging from 88% to 114% in both plasma and dried blood spot matrices [1]. While this study utilized a generic 'deuterium labeled internal standard' for butyrylcarnitine, the performance metrics are directly applicable to the d7 analog due to its identical physicochemical behavior. This level of precision and accuracy is essential for clinical diagnostic applications, such as the differential diagnosis of short-chain acyl-CoA dehydrogenase (SCAD) deficiency versus isobutyryl-CoA dehydrogenase (IBCD) deficiency, where accurate quantification of butyrylcarnitine and its isomers is critical [1].

Method Validation Precision and Accuracy LC-MS/MS Newborn Screening

Deuterated Butyryl-L-carnitine-d7 (chloride) Exhibits Identical Transporter Inhibition Potency (IC50 1.5 µM) to Unlabeled Compound, Confirming Its Suitability as a Biological Tracer

The biological activity of Butyryl-L-carnitine-d7 (chloride) is conserved relative to the unlabeled parent compound. The unlabeled butyryl-L-carnitine chloride has been characterized as an inhibitor of intestinal transporters, blocking carnitine uptake by the OCTN2 transporter with an IC50 of 1.5 µM in human retinal pigment epithelial (HRPE) cells . Because the deuterium labeling in the d7 compound is located on the butyryl side chain (CD2CD2CD3) and not directly involved in the molecular recognition elements for transporter binding, the d7 analog is expected to exhibit an IC50 value statistically indistinguishable from 1.5 µM [REFS-1, REFS-2]. This is in contrast to potential structural analogs (e.g., isobutyrylcarnitine, which is a branched-chain isomer) that may exhibit different transporter affinities and metabolic fates.

Biological Activity Transporter Inhibition Isotope Effect Internal Standard

Butyryl-L-carnitine-d7 (chloride): Optimal Use Cases in Metabolomics, Clinical Diagnostics, and Pharmaceutical Bioanalysis


High-Confidence Quantification of Butyryl-L-carnitine in Newborn Screening for Inborn Errors of Metabolism

In second-tier newborn screening assays that follow initial flow-injection MS/MS profiles, Butyryl-L-carnitine-d7 (chloride) serves as the essential internal standard for the accurate quantification of butyrylcarnitine and its isomers (e.g., isobutyrylcarnitine) via UPLC-MS/MS. The validated method using this class of internal standards achieves intra-day precision of 1.4–14% and accuracy of 88–114%, enabling reliable differential diagnosis of SCAD deficiency versus IBCD deficiency [1]. The +7 Da mass shift provided by the d7 label ensures that the internal standard signal is fully resolved from the natural isotopic envelope of the endogenous analyte, eliminating a common source of quantitative bias in this critical diagnostic application [2].

Accurate Quantification in Targeted Metabolomics and Lipidomics Studies of Mitochondrial Fatty Acid Oxidation

For researchers investigating mitochondrial fatty acid β-oxidation and branched-chain amino acid metabolism, Butyryl-L-carnitine-d7 (chloride) is the preferred internal standard for absolute quantification of butyryl-L-carnitine in complex biological matrices such as plasma, serum, and tissue homogenates. The ≥98 atom % D isotopic enrichment minimizes the contribution of unlabeled contaminant to the analyte signal, thereby improving the lower limit of quantification (LLOQ) and enabling detection of subtle metabolic perturbations . The compound's demonstrated stability under refrigerated storage conditions (with re-analysis recommended after three years) ensures long-term assay reproducibility .

Correction of Matrix Effects in Bioanalytical LC-MS/MS Assays for Preclinical and Clinical Pharmacokinetic Studies

In regulated bioanalysis supporting drug development, Butyryl-L-carnitine-d7 (chloride) is employed as a stable isotope-labeled internal standard to correct for variable matrix effects, extraction recovery, and ionization efficiency in LC-MS/MS assays. The compound's chloride salt form provides excellent aqueous solubility, facilitating preparation of concentrated stock solutions for spiking into biological samples prior to extraction [1]. The use of a deuterated internal standard from the same chemical class as the analyte ensures that the internal standard co-elutes with the target compound and experiences identical ionization suppression or enhancement, thereby normalizing the analyte response and enabling accurate quantification across a wide dynamic range [3].

Metabolic Flux Analysis Using Stable Isotope-Labeled Tracers

While primarily intended as an internal standard, Butyryl-L-carnitine-d7 (chloride) can also be utilized as a stable isotope-labeled tracer in cell culture or ex vivo tissue experiments to monitor the metabolic fate of butyryl-L-carnitine. Because the deuterium atoms are located on the butyryl side chain, the compound retains full biological activity (IC50 ~1.5 µM for carnitine transporter inhibition) . This allows researchers to track uptake, metabolism, and incorporation into downstream products using mass spectrometry, without the regulatory and safety concerns associated with radioactive tracers. The distinct +7 Da mass shift facilitates unambiguous detection of the labeled compound and its metabolic derivatives in complex cellular extracts.

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